molecular formula C35H68O5 B053016 1,2-Dipalmitoyl-rac-glycerol CAS No. 40290-32-2

1,2-Dipalmitoyl-rac-glycerol

Cat. No.: B053016
CAS No.: 40290-32-2
M. Wt: 568.9 g/mol
InChI Key: JEJLGIQLPYYGEE-UHFFFAOYSA-N
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Description

1,2-Dipalmitoyl-rac-glycerol is a diacylglycerol compound where two palmitic acid molecules are esterified to the first and second hydroxyl groups of glycerol. This compound is commonly found in various plant oils, including palm oil, soybean oil, rapeseed oil, and corn oil . It is a neutral lipid and plays a significant role in biological systems as a component of cell membranes and as a signaling molecule.

Mechanism of Action

Target of Action

1,2-Dipalmitoyl-rac-glycerol, also known as (±)-1,2-Dipalmitin, is an analog of the protein kinase C (PKC)-activating second messenger diacylglycerol . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues .

Mode of Action

This compound interacts with its target, PKC, by acting as a weak activator . The activation of PKC leads to the phosphorylation of specific proteins, thereby altering their activity and resulting in a cascade of cellular events .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PKC signaling pathway . This pathway plays a crucial role in several cellular processes, including cell differentiation, proliferation, and apoptosis .

Pharmacokinetics

As a lipid molecule, it is likely to be absorbed in the intestines and distributed throughout the body via lipoprotein transport .

Result of Action

The activation of PKC by this compound can lead to a variety of cellular responses depending on the cell type and the specific PKC isoform involved . These responses can include changes in gene expression, cell cycle progression, and cell survival .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other lipids and the pH of the environment can affect the compound’s stability and efficacy . Additionally, the compound’s action may be influenced by the temperature, as certain lipids can form different structures at low temperatures .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dipalmitoyl-rac-glycerol can be synthesized through the esterification of glycerol with palmitic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain pure this compound .

Industrial Production Methods

In industrial settings, this compound is produced through the enzymatic esterification of glycerol with palmitic acid using lipase enzymes. This method is preferred due to its higher specificity and milder reaction conditions compared to chemical esterification. The enzymatic process is carried out in a bioreactor, and the product is purified through distillation or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

1,2-Dipalmitoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding fatty acid derivatives.

    Hydrolysis: It can be hydrolyzed to yield glycerol and palmitic acid.

    Transesterification: The ester bonds can be exchanged with other fatty acids under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

    Transesterification: Catalysts such as sodium methoxide or lipase enzymes are employed.

Major Products Formed

Scientific Research Applications

1,2-Dipalmitoyl-rac-glycerol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dipalmitoyl-2-oleoylglycerol
  • 1,2-Dioleoyl-3-palmitoyl-rac-glycerol
  • 1,2-Dipalmitoyl-sn-glycerol

Uniqueness

1,2-Dipalmitoyl-rac-glycerol is unique due to its specific esterification at the first and second positions of glycerol, which imparts distinct physical and chemical properties compared to other diacylglycerols. Its role as a signaling molecule and its presence in various biological systems further highlight its importance .

Properties

IUPAC Name

(2-hexadecanoyloxy-3-hydroxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-32-33(31-36)40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,36H,3-32H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJLGIQLPYYGEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H68O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50892078
Record name (+/-)-1,2-Dipalmitin
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Molecular Weight

568.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40290-32-2, 30334-71-5
Record name (±)-1,2-Dipalmitoylglycerol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40290-32-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1-(Hydroxymethyl)ethane-1,2-diyl dipalmitate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glyceryl 1,2-dipalmitate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-D-Dipalmitin
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=269964
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Record name (+/-)-1,2-Dipalmitin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (±)-1-(hydroxymethyl)ethane-1,2-diyl dipalmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.865
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Record name GLYCERYL 1,2-DIPALMITATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 1,2-dipalmitoyl-rac-glycerol interact with model membranes, and what are the downstream structural effects?

A1: Research indicates that this compound, along with other 1,2-diacylglycerols, can significantly alter the structure of model membranes composed of phosphatidylcholine or mixtures of phosphatidylcholine with phosphatidylethanolamine or phosphatidylinositol []. This interaction induces the formation of highly curved regions within the lipid bilayer, leading to folds and intramembrane particles. This structural change is also reflected in the appearance of isotropic signals in 31P NMR spectra [].

Q2: Can we use reversed-phase high-performance liquid chromatography (RP-HPLC) to analyze this compound in complex mixtures?

A2: Yes, RP-HPLC proves to be a valuable tool for separating and quantifying this compound, even within complex mixtures of diacylglycerol (DAG) molecular species like those found in vegetable oils [, ]. This method employs 100% acetonitrile for isocratic elution and relies on UV detection at 205 nm for identification [, ]. The established elution order reveals that this compound elutes after 1-oleoyl-3-stearoyl-glycerol but before 1-palmitoyl-3-stearoyl-sn-glycerol [, ]. This method exhibits excellent linearity, precision, and accuracy, making it suitable for analyzing DAG mixtures in various research contexts [, ].

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